{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate
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Overview
Description
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate is a chemical compound with the molecular formula C22H22N2O2S and a molecular weight of 378.49 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate typically involves the reaction of 2-[(4-methylphenyl)sulfanyl]-3-pyridinecarboxaldehyde with N-(2,6-dimethylphenyl)carbamic acid chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with different functional groups and applications.
N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Shares some structural similarities and is used in similar research contexts.
Uniqueness
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(2,6-dimethylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-15-9-11-19(12-10-15)27-21-18(8-5-13-23-21)14-26-22(25)24-20-16(2)6-4-7-17(20)3/h4-13H,14H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEQJQXRHILBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=C(C=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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